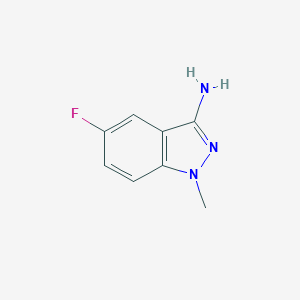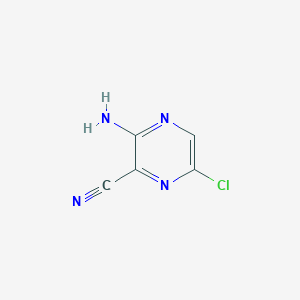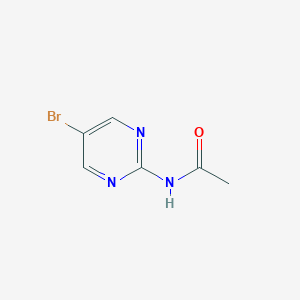
N-(5-Bromopyrimidin-2-yl)acetamide
Descripción general
Descripción
“N-(5-Bromopyrimidin-2-yl)acetamide” is a chemical compound with the CAS Number: 180530-15-8 . It has a molecular weight of 216.04 and its molecular formula is C6H6BrN3O . The IUPAC name for this compound is N-(5-bromo-2-pyrimidinyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(5-Bromopyrimidin-2-yl)acetamide” is 1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3, (H,8,9,10,11) . The asymmetric unit of a similar compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio .Physical And Chemical Properties Analysis
“N-(5-Bromopyrimidin-2-yl)acetamide” is a solid at room temperature . It should be stored in a dry place at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- The synthesis of novel sulfonamide derivatives using 2-bromo-N-(phenylsulfonyl)acetamide derivatives has been explored, yielding compounds with significant antimicrobial activity. These derivatives, including aminothiazole, amino-oxazole, quinazoline-2-yl, and others, have shown good activity against various strains, with some compounds displaying high activity levels (Fahim & Ismael, 2019).
Anticonvulsant Agents
- A study aimed at synthesizing new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. These derivatives showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The study highlights the synthesis process and the structural characterization of these compounds (Severina et al., 2020).
FLAP Inhibitor Labeling
- Research on the synthesis of a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, labeled with carbon-14 and deuterium, has been conducted. This inhibitor is noted for its excellent pharmacokinetics properties, showcasing the utility of N-(5-Bromopyrimidin-2-yl)acetamide derivatives in developing targeted therapies (Latli et al., 2015).
Vibrational Spectroscopic Signatures
- A study on the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide aimed to characterize antiviral active molecules through Raman and Fourier transform infrared spectroscopy. The research provides insight into the stereo-electronic interactions and stability of the molecule, offering a basis for understanding the action mechanism of similar compounds (Jenepha Mary, Pradhan, & James, 2022).
Antitumor Activity
- The design, synthesis, and biological evaluation of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides for their antitumor activities in vitro indicate that some compounds exhibited potent antiproliferative activity against human cervical and lung cancer cell lines. This study underscores the potential of N-(5-Bromopyrimidin-2-yl)acetamide derivatives in cancer therapy (Wu et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-bromopyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUSWVVQGECDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626695 | |
| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180530-15-8 | |
| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


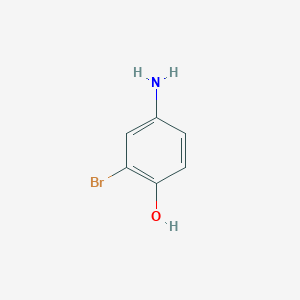
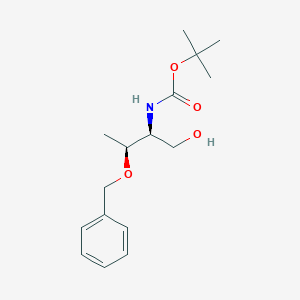
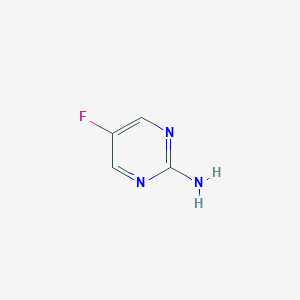

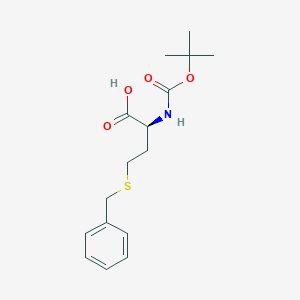

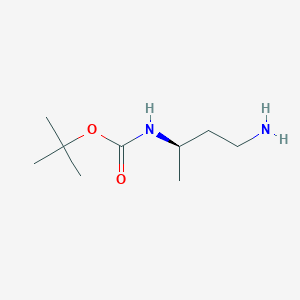
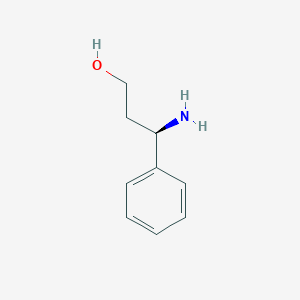
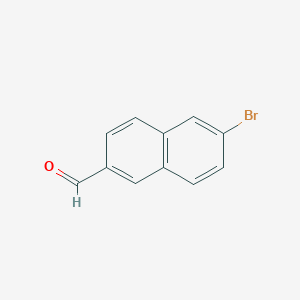

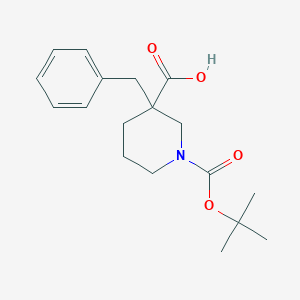
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)
